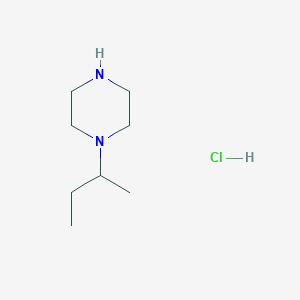

1-sec-Butyl-piperazine hydrochloride

Descripción general

Descripción

1-sec-Butyl-piperazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2 and a molecular weight of 178.7 g/mol. This compound is extensively used in scientific research and industrial applications due to its unique physical, chemical, and biological properties.

Mecanismo De Acción

Target of Action

1-sec-Butyl-piperazine hydrochloride, like other piperazine derivatives, primarily targets the GABA receptors in muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects of this action primarily involve the paralysis of parasites, facilitating their removal or expulsion from the host body .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of the action of this compound is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Análisis Bioquímico

Biochemical Properties

1-sec-Butyl-piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the activity of signaling molecules, leading to changes in cellular responses. It also affects the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, including enzymes and receptors . Through these binding interactions, this compound can inhibit or activate enzyme activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the modulation of cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can have significant effects on cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-sec-Butyl-piperazine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions such as the presence of a base (e.g., DBU) and protective groups to ensure the selective formation of the desired piperazine derivative .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials . These starting materials are then subjected to various chemical transformations, including alkylation, acylation, and deprotection steps, to yield the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-sec-Butyl-piperazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Aplicaciones Científicas De Investigación

1-sec-Butyl-piperazine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.

Medicine: It is a key component in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of various industrial chemicals and materials.

Comparación Con Compuestos Similares

1-sec-Butyl-piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-Methylpiperazine: This compound has a similar structure but with a methyl group instead of a sec-butyl group.

1-Ethylpiperazine: Similar to this compound but with an ethyl group.

1-Phenylpiperazine: Contains a phenyl group, which significantly alters its chemical and biological properties.

The uniqueness of this compound lies in its sec-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Actividad Biológica

1-sec-Butyl-piperazine hydrochloride (C8H19ClN2) is a piperazine derivative recognized for its diverse biological activities. This compound has garnered attention in both pharmaceutical and biochemical research due to its interactions with various biological targets, particularly in the central nervous system and in parasitic infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C8H19ClN2

- Molecular Weight : 178.7 g/mol

- CAS Number : 435341-98-3

This compound primarily acts as a GABA receptor agonist , influencing the GABAergic system, which plays a crucial role in neurotransmission and muscle relaxation. The compound binds to GABA receptors located in muscle membranes, leading to the paralysis of certain parasites by modulating synaptic transmission and cellular excitability.

Pharmacokinetics

Upon administration, this compound undergoes partial oxidation and is also eliminated in unchanged form. The pharmacokinetic profile indicates that its efficacy can vary based on dosage, with higher concentrations leading to more pronounced effects on cellular functions and biochemical pathways.

Antiparasitic Effects

Research has demonstrated significant antiparasitic activity of this compound. It has been shown to effectively paralyze parasites by disrupting their neuromuscular function through GABA receptor modulation. This mechanism is particularly relevant for compounds targeting helminths and other parasitic infections.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited varying IC50 values across different models, indicating its potential as an anticancer agent. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB 231 | 34.31 - 39.78 |

| U87 MG | 38.29 - 42.30 |

| Albendazole (Control) | 83.1 - 40.59 |

These results suggest that derivatives of piperazine, including this compound, may possess significant anticancer properties compared to standard treatments like albendazole .

Case Studies

Several studies have highlighted the biological activity of piperazine derivatives, including:

- Anthelmintic Efficacy : A study reported that piperazine derivatives showed up to a 92.7% reduction in parasite activity at concentrations of 100 µg/mL after 48 hours .

- Cell Migration Inhibition : Research indicated that treatment with piperazine derivatives resulted in a significant decrease in cell migration in both MDA-MB 231 and U87 MG cell lines, suggesting potential applications in cancer therapy .

- Cytotoxic Mechanisms : Further investigations into the cytotoxic mechanisms revealed that piperazine derivatives could induce lactate dehydrogenase (LDH) release, indicating cellular damage and toxicity at specific concentrations .

Comparative Analysis with Similar Compounds

Comparative studies with other piperazine derivatives have shown that the structural modifications significantly influence biological activity:

| Compound | Structure | Activity Level |

|---|---|---|

| 1-Methylpiperazine | Methyl group | Moderate |

| 1-Ethylpiperazine | Ethyl group | Moderate |

| 1-sec-Butyl-piperazine | Sec-butyl group | High |

The presence of the sec-butyl group enhances the steric and electronic properties of the compound, contributing to its unique reactivity and interactions with biological targets.

Propiedades

IUPAC Name |

1-butan-2-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPWYXYILAOKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583265 | |

| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-98-3 | |

| Record name | Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435341-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.